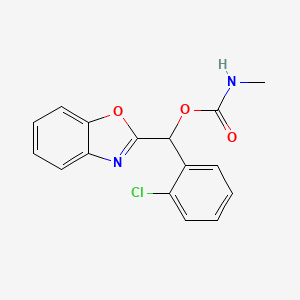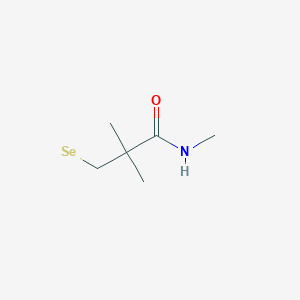![molecular formula C20H22N2O4 B14329977 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione CAS No. 99108-01-7](/img/structure/B14329977.png)
1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione is an anthraquinone derivative known for its unique chemical structure and potential applications in various scientific fields. Anthraquinones are a class of organic compounds with a wide range of biological and industrial applications, particularly in the development of anticancer agents and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione typically involves the reaction of 1,8-dichloroanthraquinone with 3-hydroxypropylamine. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Medicine: Explored for its therapeutic potential in treating various cancers and other diseases.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione involves its interaction with cellular DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This inhibition prevents DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Ametantrone: Another anthraquinone-based anticancer drug.
Comparison: 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of hydroxypropyl groups. These structural features may confer different pharmacokinetic and pharmacodynamic properties compared to other anthraquinone derivatives. Additionally, the compound’s ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a promising candidate for further research and development in anticancer therapy .
Propiedades
Número CAS |
99108-01-7 |
|---|---|
Fórmula molecular |
C20H22N2O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1,8-bis(3-hydroxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O4/c23-11-3-9-21-15-7-1-5-13-17(15)20(26)18-14(19(13)25)6-2-8-16(18)22-10-4-12-24/h1-2,5-8,21-24H,3-4,9-12H2 |
Clave InChI |
OQSYYTSWSXEJHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)NCCCO)C(=O)C3=C(C2=O)C=CC=C3NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



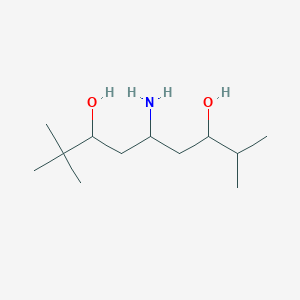

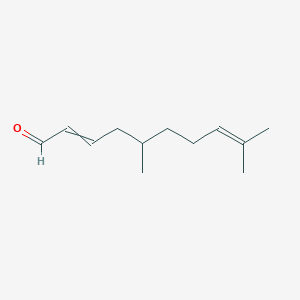
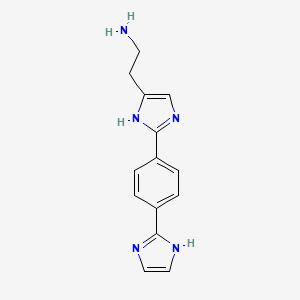

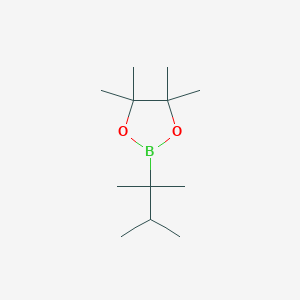

![2,2'-Oxybis[N-(2-methoxyethyl)acetamide]](/img/structure/B14329968.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide)](/img/structure/B14329981.png)

